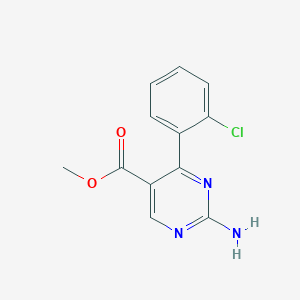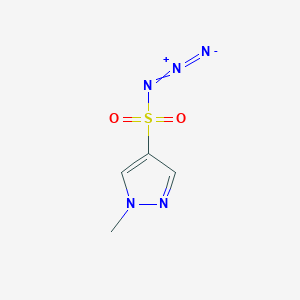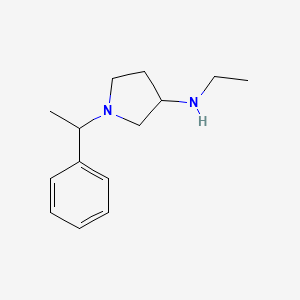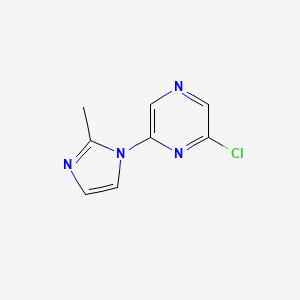
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-68-0 and a linear formula of C12H10ClN3O2 . It has a molecular weight of 263.68 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, which could include “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) and the InChI key is XQDWVQDZQSJIBP-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” are not mentioned in the search results, it’s worth noting that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .Applications De Recherche Scientifique
Antimicrobial Activity
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate has been studied for its antimicrobial properties. A study synthesized derivatives of this compound and evaluated them for biological activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds showed moderate antimicrobial activity at a concentration of 50 µg/ml (J.V.Guna & D.M.Purohit, 2012).
Inhibition of Dihydrofolic Reductase
This compound has been investigated for its effect on dihydrofolic reductase, an enzyme involved in DNA synthesis. The inhibitory properties of various derivatives of Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate on dihydrofolic reductase were studied, with findings suggesting that certain substitutions on the pyrimidine ring can affect its efficacy as an inhibitor (B. R. Baker & J. Jordaan, 1965).
Synthesis of Thieno[3,2-d]Pyrimidine Derivatives
Research into the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives using 3-aminothiophene-2-carboxamide, a related compound, has been conducted. These derivatives have shown potential medicinal and biological activities, including as inhibitors of VEGF receptor-2 kinase, important for tumor growth and development (Yang-Heon Song, 2007).
Corrosion Inhibition
Another application of pyrimidine derivatives, including those related to Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate, is in the field of corrosion inhibition. Studies have shown that these compounds can significantly inhibit the corrosion of iron in acidic environments (Khaled Abdelazim, K. F. Khaled, & Nashwa Abdelshafy, 2021).
Orientations Futures
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for “Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate” in the field of neuroprotection and anti-inflammation.
Propriétés
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDWVQDZQSJIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674838 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
CAS RN |
1133115-68-0 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)

![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)

![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)



